molecular formula C16H10ClF3N4S B15086438 3-(2-Chlorophenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-47-6

3-(2-Chlorophenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15086438
CAS No.: 478254-47-6
M. Wt: 382.8 g/mol
InChI Key: BGOTVQSHHGZDQO-ZVBGSRNCSA-N
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Description

3-(2-Chlorophenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Material Science: These compounds can be incorporated into polymers and other materials to enhance their properties.

Biology and Medicine

    Antimicrobial Agents: Triazole derivatives are studied for their potential as antimicrobial agents against bacteria, fungi, and viruses.

    Anticancer Agents: Some triazole compounds have shown promise in inhibiting cancer cell growth.

Industry

    Agriculture: These compounds can be used as fungicides or herbicides.

    Pharmaceuticals: They are explored for their potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Benzylidene Amino Derivatives: Compounds with similar benzylidene amino groups but different core structures.

Uniqueness

The uniqueness of 3-(2-Chlorophenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

478254-47-6

Molecular Formula

C16H10ClF3N4S

Molecular Weight

382.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H10ClF3N4S/c17-13-4-2-1-3-12(13)14-22-23-15(25)24(14)21-9-10-5-7-11(8-6-10)16(18,19)20/h1-9H,(H,23,25)/b21-9+

InChI Key

BGOTVQSHHGZDQO-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(F)(F)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(F)(F)F)Cl

Origin of Product

United States

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